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Compound of Interest

Compound Name: Ivacaftor

Cat. No.: B1146397

For Researchers, Scientists, and Drug Development Professionals

Ivacaftor, marketed under the trade name Kalydeco®, is a landmark therapeutic agent for the
treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis
transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, lvacaftor (VX-
770) facilitates increased chloride ion transport by enhancing the channel-open probability of
the CFTR protein on the cell surface. Its chemical structure is N-(2,4-di-tert-butyl-5-
hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. This guide provides an in-depth
overview of a common and effective chemical synthesis route for Ivacaftor, detailing the
retrosynthetic strategy, key intermediate preparations, and the final amide coupling step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of lvacaftor (1) disconnects the central amide bond, leading to
two primary building blocks: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2) and 5-amino-2,4-
di-tert-butylphenol (3). The quinoline core (2) can be further simplified through the Gould-
Jacobs reaction, starting from aniline (4) and diethyl ethoxymethylenemalonate (5). The
aminophenol fragment (3) is typically prepared from the commercially available 2,4-di-tert-
butylphenol via a nitration and subsequent reduction sequence.
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Caption: Retrosynthetic analysis of lvacaftor (VX-770).

Synthetic Pathway and Experimental Protocols

The forward synthesis involves the preparation of the two key intermediates followed by their
coupling.
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Caption: Forward synthesis pathway for Ivacaftor (VX-770).
Part 1: Synthesis of 4-o0xo0-1,4-dihydroquinoline-3-
carboxylic acid (2)

This synthesis is a two-step process starting with the Gould-Jacobs reaction to form the
quinoline ester, followed by saponification.

Step l1a: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This step employs the Gould-Jacobs reaction, which involves the condensation of an aniline
with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1][2] Microwave-
assisted synthesis has been shown to improve yields and reduce reaction times.[3]
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Experimental Protocol: Aniline (2.0 mmol, 0.16 mL) and diethyl ethoxymethylenemalonate (6.0
mmol, 1.21 mL) are combined in a microwave vial. The mixture is heated to 300 °C using a
microwave synthesis system for 5 minutes. After cooling to room temperature, the precipitated
product is filtered, washed with ice-cold acetonitrile (3 mL), and dried under vacuum.[3]

Parameter Value Reference
Yield 47% [3]
Purity >95%

Step 1b: Synthesis of 4-o0x0-1,4-dihydroquinoline-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

Experimental Protocol: Ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) is suspended in
a 2N sodium hydroxide solution (150 mL). The reaction mixture is stirred under reflux for 2
hours. After completion, the mixture is cooled to room temperature and filtered to remove any
insoluble material. The filtrate is then acidified to a pH of 4 with 2N HCI, causing a white
precipitate to form. This precipitate is collected by filtration, washed with water, and dried under
vacuum to yield the final product.

Parameter Value Reference
Yield 92% (10.5 g)
Appearance Pale white solid

& 15.34 (s, 1H), 13.42 (s, 1H),
8.89 (s, 1H), 8.28 (d, J=8.0 Hz,
1H), 7.88 (m, 1H), 7.81 (d,
J=8.4 Hz, 1H), 7.60 (m, 1H)

1H NMR (DMSO-ds)

Part 2: Synthesis of 5-amino-2,4-di-tert-butylphenol (3)

This intermediate is synthesized via nitration of 2,4-di-tert-butylphenol, followed by catalytic
reduction of the nitro group.
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Experimental Protocol (Reduction Step): To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol
(1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL), Pd-5% wt on activated
carbon (900 mg) is added. The reaction is stirred at reflux for 2 hours. The mixture is then
cooled to room temperature and filtered through Celite. The Celite pad is washed with
methanol, and the combined filtrates are concentrated under reduced pressure to yield the

product.
Parameter Value Reference
Yield Quantitative (1.66 g)
Appearance Grey solid

0 8.64 (s, 1H, OH), 6.84 (s,
1H NMR (400 MHz, DMSO-ds) 1H), 6.08 (s, 1H), 4.39 (s, 2H,
NHz), 1.27 (m, 18H)

ESI-MS 222.4 miz [M+H]*

Part 3: Amide Coupling to Synthesize Ilvacaftor (1)

The final step is the formation of the amide bond between the quinoline carboxylic acid (2) and
the aminophenol (3) using a suitable coupling agent, such as HATU.

Experimental Protocol: A mixture of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (0.25 g, 1.32
mmol), N,N-diisopropylethylamine (DIPEA) (0.97 mL, 5.38 mmol), and 1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
(HATU) (1.01 g, 2.64 mmol) in dimethylformamide (DMF) (5 mL) is stirred at 25 °C for 10
minutes. 5-amino-2,4-di-tert-butylphenol (0.58 g, 2.64 mmol) is then added in one portion. The
reaction is stirred until completion, typically monitored by TLC or HPLC. The final product is
then isolated and purified, often by column chromatography, to yield Ivacaftor.
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Parameter Value Reference
Coupling Agent HATU

Base DIPEA

Solvent DMF

Temperature 25°C

Reported Yield 71% (after chromatography)

This guide outlines a robust and well-documented synthetic route to Ivacaftor. The procedures
described are scalable and utilize common reagents in medicinal chemistry, providing a solid
foundation for researchers in the field of drug development and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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